(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide
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Overview
Description
(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical compounds due to its ability to enhance bioavailability and pharmacokinetic properties.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its thiazolidinone core is known for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound can be investigated for its potential therapeutic applications. The presence of the piperazine moiety suggests that it may have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its complex structure and potential for functionalization make it a versatile building block for the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide typically involves multiple steps, starting with the formation of the thiazolidinone ring. One common method involves the condensation of a thiosemicarbazide with an α-haloketone to form the thiazolidinone core. The benzylidene group can be introduced via a Knoevenagel condensation reaction with benzaldehyde. The final step involves the coupling of the thiazolidinone derivative with 4-methylpiperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperazine derivatives.
Mechanism of Action
The mechanism of action of (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The piperazine moiety can enhance the compound’s ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Piperazine Derivatives: Compounds with a piperazine moiety, such as ciprofloxacin and sildenafil, which are used as antibiotics and erectile dysfunction treatments, respectively.
Uniqueness
(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide is unique due to the combination of the thiazolidinone core and the piperazine moiety. This combination allows for a wide range of potential biological activities and applications, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c1-20-9-11-21(12-10-20)19-16(23)7-8-22-17(24)15(26-18(22)25)13-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,23)/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHJPTMXNXMNAG-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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